molecular formula C15H19N3O2 B2996942 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 899734-58-8

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2996942
CAS No.: 899734-58-8
M. Wt: 273.336
InChI Key: YJAJCLGFUBOJFS-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the oxadiazole ring, which is further connected to a pentanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction forms an intermediate, which is then cyclized to produce the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJCLGFUBOJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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